molecular formula C22H26N2O3 B102715 (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate CAS No. 18797-86-9

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate

Cat. No.: B102715
CAS No.: 18797-86-9
M. Wt: 366.5 g/mol
InChI Key: LBXIBQQYUBUMMK-VYXDICFBSA-N
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Description

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Cinchona Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Quinine acetate primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The drug is toxic to the malaria parasite, interfering with its ability to break down and digest hemoglobin .

Mode of Action

Quinine acetate works by accumulating in the parasite’s lysosomes and binding to heme . This interaction disrupts the parasite’s ability to break down and digest hemoglobin . It also depresses oxygen uptake and carbohydrate metabolism . Furthermore, it intercalates into the parasite’s DNA, disrupting its replication and transcription .

Biochemical Pathways

Quinine acetate affects the shikimate pathway, a major link between primary and secondary metabolism in higher plants . This pathway produces aromatic amino acids L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan (L-Trp), which are molecular building blocks for protein biosynthesis .

Pharmacokinetics

Quinine acetate is readily absorbed, mainly from the upper small intestine . It is distributed in adults at 2.5 to 7.1 L/kg (varies with severity of infection) and in children at 0.9 L/kg (subjects with malaria) . It is metabolized in the liver via CYP450 enzymes, primarily CYP3A4 . The major metabolite, 3-hydroxyquinine, is less active than the parent compound . About 20% of the drug is excreted unchanged in the urine .

Result of Action

Quinine acetate is a highly active inhibitor of the erythrocytic forms of malarial parasites, making it an efficient drug for the clinical cure of malaria . It is also an effective gametocytocide in vivax and quartan malaria, but has little effect on the gametocytes of falciparum malaria .

Action Environment

The action of quinine acetate can be influenced by various environmental factors. For instance, the severity of infection and the route of administration can impact quinine pharmacokinetics . Nutritional status also plays a role . Furthermore, the drug’s action can be modulated by the interaction with small intestinal bitter receptors .

Properties

CAS No.

18797-86-9

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

[(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15-,16+,21-,22+/m0/s1

InChI Key

LBXIBQQYUBUMMK-VYXDICFBSA-N

SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1C[C@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Synonyms

acetylquinine

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of the solubility of quinine salts in the context of drug absorption?

A: The research paper "The Effect of Alkalis Upon the Solubility of Quinine Salts" [] investigates how the solubility of quinine salts, including (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate (quinine acetate), is affected by pH and the presence of various alkaline salts. [] This is significant because a drug's solubility in the gastrointestinal tract can directly impact its absorption into the bloodstream. [] The study found that quinine salts form precipitates with alkaline salts at specific pH ranges, potentially influencing their bioavailability. []

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